2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Catalog No.
S793952
CAS No.
1134-04-9
M.F
C6Cl7N
M. Wt
334.2 g/mol
Availability
In Stock
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2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

CAS Number

1134-04-9

Product Name

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

IUPAC Name

2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine

Molecular Formula

C6Cl7N

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9

InChI Key

YMBFWRZKTZICHS-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine is a synthetic organic compound with the molecular formula C6Cl7NC_6Cl_7N and a molecular weight of 334.24 g/mol. It appears as a white crystalline solid that is highly soluble in organic solvents. The compound features a pyridine ring substituted with four chlorine atoms and a trichloromethyl group, making it a member of the polyhalopyridine class of compounds. Its structure is characterized by significant electronegativity due to the presence of multiple chlorine atoms, which influences its chemical reactivity and biological activity .

Heptachloropicoline itself doesn't have a known biological mechanism of action. As mentioned earlier, its primary use is as a reference standard.

Due to the presence of chlorine atoms, heptachloropicoline is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Information on specific toxicity data is limited, but it's advisable to handle it with caution and assume similar hazards to other chlorinated compounds [].

Typical of halogenated compounds:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to form less halogenated pyridines or other nitrogen-containing compounds.
  • Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of multiple electron-withdrawing chlorine groups may deactivate the ring towards such reactions.

Research indicates that 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine exhibits notable biological activity. It has been studied for its potential as an herbicide and pesticide due to its ability to disrupt biological processes in plants and insects. Additionally, it may possess antimicrobial properties, making it relevant in agricultural and pharmaceutical applications .

Synthesis of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine typically involves:

  • Chlorination of Pyridine Derivatives: Starting from pyridine or substituted pyridines, chlorination can be achieved using chlorine gas or chlorinating agents under controlled conditions.
  • Trichloromethylation: The introduction of the trichloromethyl group can be accomplished through reactions involving trichloromethylating agents such as trichloroacetic acid or chloral in the presence of bases.

These methods allow for the selective introduction of halogen substituents on the pyridine ring .

The primary applications of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine include:

  • Agricultural Chemicals: Used as a herbicide and pesticide due to its biological activity against pests and weeds.
  • Research: Employed in various scientific studies related to organic synthesis and biological assays.
  • Industrial Uses: Utilized in the production of other chemical compounds and as an intermediate in synthetic chemistry .

Studies on the interactions of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine with biological systems have revealed its potential toxicity to non-target organisms. Its high reactivity due to multiple halogen substituents raises concerns about environmental persistence and bioaccumulation. Interaction studies often focus on its effects on enzyme systems and cellular processes in both plants and animals .

Several compounds share structural similarities with 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2,3-Dichloro-5-trichloromethylpyridineC6Cl5NFewer chlorine substitutions; lower toxicity
2-Chloro-3,4-dimethylpyridineC7H8ClNMethyl groups instead of chlorines; less reactive
2-Hydroxy-3-chloropyridineC5H4ClNHydroxy group introduces different reactivity

Uniqueness: The unique feature of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine lies in its extensive chlorination pattern combined with the trichloromethyl group. This specific arrangement enhances its biological activity compared to other similar compounds while also increasing its environmental persistence due to reduced reactivity .

The successful synthesis of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine relies heavily on the development of efficient catalytic chlorination strategies that can overcome the inherent challenges associated with pyridine ring functionalization. The electron-deficient nature of the pyridine ring, particularly when already bearing electron-withdrawing substituents, requires specialized approaches to achieve complete chlorination while maintaining the structural integrity of the heterocyclic system. Traditional electrophilic aromatic substitution reactions are often insufficient for achieving the high degree of chlorination required, necessitating the use of catalytic systems that can facilitate chlorine incorporation under controlled conditions.

The most effective catalytic systems for pyridine ring chlorination employ metallic halide catalysts, particularly ferric chloride, zinc chloride, and other Lewis acid catalysts that can coordinate to the pyridine nitrogen atom and activate the ring toward electrophilic attack. These catalysts must be employed in carefully controlled amounts, typically ranging from 0.5 to 20 mole percent based on the amount of starting material, with optimal catalyst concentrations usually falling between 1.0 to 10 mole percent for most synthetic applications. The catalyst activation process itself is critical, involving preheating to temperatures around 290 degrees Celsius followed by treatment with nitrogen gas and chlorine gas to ensure proper catalyst preparation.

Temperature and Pressure Optimization for Catalytic Chlorination

The temperature requirements for effective catalytic chlorination of pyridine derivatives are substantially higher than those typically employed in conventional aromatic chlorination reactions. Optimal reaction temperatures generally range from 180 to 220 degrees Celsius at atmospheric pressure, with higher temperatures up to 300 degrees Celsius being utilized when elevated pressures of up to 300 pounds per square inch gauge are employed. The selection of appropriate temperature and pressure conditions depends on the specific substrate and the extent of chlorination desired, with more heavily substituted pyridines requiring increasingly harsh conditions to achieve complete functionalization.

The reaction methodology typically involves the addition of molten starting material to a reactor that has been preheated to at least 100 degrees Celsius and purged with nitrogen gas to exclude moisture and oxygen. Once the catalyst is added and chlorine flow is commenced at a sufficient rate to pressurize the reactor to approximately 15 pounds per square inch gauge, the temperature is slowly increased to at least 160 degrees Celsius to initiate the chlorination process. The reaction progress is monitored through periodic sampling of both liquid reaction mixtures and vent gases, allowing for real-time analysis and optimization of the reaction conditions.

Catalyst Selection and Loading Considerations

The choice of catalyst for pyridine ring chlorination has profound effects on both the reaction rate and the selectivity of the chlorination process. Ferric chloride has emerged as one of the most effective catalysts for achieving high degrees of chlorination on pyridine rings, particularly when combined with activated carbon as a support material. The optimal ratio of ferric chloride to activated carbon is typically 1:99 by weight, providing sufficient catalytic activity while ensuring good heat and mass transfer properties throughout the reaction mixture.

Alternative catalysts such as zinc chloride have also demonstrated effectiveness in pyridine chlorination reactions, with typical loading ratios of 3:17 zinc chloride to activated carbon providing comparable results to ferric chloride systems. The selection between different catalytic systems often depends on the specific substitution pattern desired and the nature of any existing substituents on the pyridine ring. The catalyst activation procedure is crucial for achieving optimal performance, involving heating the catalyst mixture to 290 degrees Celsius under nitrogen flow for 30 minutes, followed by chlorine gas treatment at 0.9 liters per second for one hour before cooling to the reaction temperature.

Molecular Interactions with Ammonia Monooxygenase Active Sites

Nitrapyrin exerts its inhibitory effects by directly interacting with the catalytic site of ammonia monooxygenase (AMO), the enzyme responsible for the first step of nitrification. AMO, present in both ammonia-oxidizing bacteria (AOB) and archaea (AOA), facilitates the oxidation of ammonium ($$NH4^+$$) to hydroxylamine ($$NH2OH$$). Structural studies reveal that nitrapyrin’s trichloromethyl group aligns with the hydrophobic pocket of AMO’s active site, while its chlorinated pyridine ring forms hydrogen bonds with conserved residues in the α-subunit (encoded by the amoA gene) [4] [5]. This dual interaction disrupts the enzyme’s ability to bind oxygen and ammonia, effectively halting the oxidation process.

Quantum mechanical modeling further suggests that nitrapyrin’s electronegative chlorine atoms stabilize transient radicals generated during AMO’s catalytic cycle, preventing the transfer of electrons required for ammonia activation [5]. Comparative analyses of AOA and AOB strains show that nitrapyrin’s binding affinity varies by less than 10% between these microbial groups, indicating broad-spectrum inhibition [5]. For example, Nitrosomonas europaea (AOB) and Candidatus Nitrososphaera franklandus (AOA) exhibit half-maximal effective concentration (EC$$_{50}$$) values of 0.8 μM and 1.0 μM, respectively, underscoring nitrapyrin’s universal targeting of AMO [5].

Competitive Inhibition Kinetics in Soil Microbial Consortia

The inhibition kinetics of nitrapyrin follow a mixed competitive-noncompetitive model, depending on soil microbial composition. In AOB-dominated systems, nitrapyrin competes with ammonium for binding to AMO, with inhibition constants ($$K_i$$) ranging from 0.5–2.1 μM [5]. By contrast, in AOA-rich environments, noncompetitive interactions dominate due to structural differences in AMO’s substrate channel [4]. This divergence is critical in soils with varying pH and organic matter content, where microbial consortia shift dynamically.

Table 1: Inhibition Constants of Nitrapyrin Across Microbial Strains

Microbial StrainEC$$_{50}$$ (μM)Inhibition Type
Nitrosomonas europaea0.8Competitive
Candidatus N. franklandus1.0Noncompetitive
Nitrobacter sp. NHB1100.0Uncompetitive

Data derived from liquid culture assays show that nitrapyrin’s efficacy correlates with soil organic matter content, as humic acids adsorb the inhibitor and reduce its bioavailability [3]. Adsorption isotherms fit the Langmuir model ($$R^2 \geq 0.982$$), with maximum adsorption capacities of 4,896 mg kg$$^{-1}$$ for humic acid and 3,174 mg kg$$^{-1}$$ for fulvic acid [3]. This adsorption-desorption equilibrium creates a reservoir effect, prolonging nitrapyrin’s activity in the rhizosphere.

Structural Determinants of Enzyme Deactivation Specificity

The specificity of nitrapyrin for AMO arises from its unique halogenation pattern. The 2,3,4,5-tetrachloro configuration induces steric hindrance that prevents binding to non-target enzymes like nitrate reductase or urease [5]. Molecular dynamics simulations reveal that the trichloromethyl group at position 6 induces conformational changes in AMO’s active site, locking it in an inactive state [5]. This specificity is absent in simpler chlorinated pyridines, which exhibit cross-reactivity with cytochrome P450 enzymes.

Comparative studies with derivatives like 6-chloropicolinic acid demonstrate that full deactivation requires all four chlorine atoms on the pyridine ring. Removal of even one chlorine reduces inhibition efficacy by 40–60%, as observed in Nitrosospira multiformis assays [5]. The compound’s hydrophobicity (log $$P_{oct}$$ = 3.8) further enhances membrane permeability in Gram-negative AOB, ensuring intracellular accumulation at inhibitory concentrations [4].

Transient Inhibition vs. Permanent Bactericidal Effects

Nitrapyrin’s inhibition is transient, with enzyme activity recovering fully within 14–28 days post-application [4]. This reversibility stems from its degradation into 6-chloropicolinic acid, which lacks inhibitory properties. Soil column experiments show that nitrapyrin’s half-life ($$t_{1/2}$$) ranges from 9.6–17.3 days, depending on initial concentration and soil type [6].

Table 2: Degradation Kinetics of Nitrapyrin in Subtropical Soils

Application Rate (μg g$$^{-1}$$)Half-Life (Days)First-Order Rate Constant ($$λ$$, day$$^{-1}$$)
29.60.072
416.10.043

Unlike bactericidal agents, nitrapyrin does not reduce microbial biomass but temporarily alters community structure. Metagenomic analyses reveal a 15–20% increase in Bradyrhizobium populations during inhibition periods, likely due to reduced competition for ammonium [4]. This transient shift prevents long-term ecological disruption, making nitrapyrin preferable to permanent biocides in sustainable agriculture.

The compound 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine exhibits remarkable selectivity in its inhibitory effects on different ammonia-oxidizing bacterial species within the Nitrosomonas genus. Research investigations have demonstrated significant variations in sensitivity levels among various Nitrosomonas species strains, with these differences manifesting through distinct inhibition concentration values, lag periods, and growth recovery patterns [1] [2].

Among the tested strains, Nitrosomonas multiformis consistently demonstrated the highest sensitivity to the compound, with an inhibition concentration fifty percent value of 0.31 micromolar, substantially lower than other tested strains [3]. This enhanced sensitivity correlates with shorter lag periods and superior growth recovery rates, suggesting that while this strain is more readily inhibited, it possesses superior adaptive mechanisms for recovery once inhibitor concentrations decrease. In contrast, Nitrosomonas europaea strains showed moderate sensitivity levels, with inhibition concentration fifty percent values ranging from 7.2 to 15.3 micromolar depending on the specific strain variant [1] [2].

The differential sensitivity patterns observed among Nitrosomonas species are attributed to variations in their enzymatic systems, membrane compositions, and cellular defense mechanisms. Nitrosomonas europaea possesses a more extensive array of oxidative stress response proteins, including cytochrome P460 and nitrosative stress regulatory systems, which potentially contribute to its moderate resistance compared to other species [3]. The strain-specific differences in sensitivity were further reflected in the duration of lag periods induced by the compound, with more sensitive strains experiencing shorter disruption periods but demonstrating faster recovery rates [1].

Comparative analysis of different Nitrosomonas strains revealed that repeated subculturing under compound exposure led to the development of adapted variants with altered sensitivity profiles. These adapted strains, designated as sp1 and sp2, exhibited modified inhibition responses and growth characteristics compared to their parent strains [1]. The selection pressure imposed by the compound resulted in populations with enhanced tolerance mechanisms, although these adaptations were accompanied by fitness costs in terms of reduced growth rates and altered metabolic efficiency.

Table 1: Differential Sensitivity of Nitrosomonas Species Strains to 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Nitrosomonas Species/StrainIC50 (μM)Lag Period (days)Growth Recovery (%)Resistance Level
Nitrosomonas europaea ATCC 259787.202.167Moderate
Nitrosomonas europaea (parent strain)15.303.245Low
Nitrosomonas europaea sp18.701.872Moderate
Nitrosomonas europaea sp211.202.558Low
Nitrosomonas multiformis0.310.889High
Nitrosomonas strain Tara 7/1512.503.838Low
Nitrosospira strain Sp-118.704.229Very Low
Nitrosolobus strain Fargo22.105.122Very Low

The mechanisms underlying these differential sensitivity patterns involve variations in ammonia monooxygenase enzyme structure and function, cellular membrane permeability, and the presence of specific transport systems. Environmental factors, including soil pH, organic matter content, and temperature, significantly influence the expression of these sensitivity differences under field conditions [1] [2].

Non-Target Effects on Heterotrophic Soil Microbial Communities

The application of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine in agricultural systems extends far beyond its intended effects on ammonia-oxidizing bacteria, inducing significant alterations in the structure, composition, and functional capacity of heterotrophic soil microbial communities. These non-target effects represent a complex cascade of ecological interactions that reshape the entire soil microbiome [4] [5] [6].

Proteobacteria, one of the most abundant bacterial phyla in agricultural soils, showed a consistent increase in relative abundance following compound application, with increases of up to 18.3 percent observed in field studies [4] [7]. This enhancement appears to be linked to the reduced competition for nitrogen resources as nitrification rates decline, allowing heterotrophic bacteria to capitalize on increased ammonium availability. The response of Proteobacteria was particularly pronounced in rhizosphere environments, where root exudates provide additional carbon sources that support enhanced bacterial growth [4].

Conversely, several bacterial groups exhibited negative responses to compound exposure. Thaumarchaeota, comprising ammonia-oxidizing archaea, demonstrated predictable reductions in abundance due to their direct susceptibility to the compound's inhibitory effects [4] [5]. However, the magnitude of reduction varied considerably among different archaeal species, with some demonstrating greater resilience than others. Nitrospirae, encompassing nitrite-oxidizing bacteria, also showed significant declines, reflecting the interconnected nature of nitrification processes and the downstream effects of ammonia oxidation inhibition [4].

The fungal community responses were particularly striking, with Basidiomycota showing substantial decreases in relative abundance while Ascomycota exhibited increases [4] [5]. These contrasting responses reflect the differential sensitivity of fungal taxa to the compound and their varying roles in soil organic matter decomposition. Basidiomycota, typically associated with lignin decomposition and organic matter cycling, appear more susceptible to the compound's effects, while Ascomycota, which includes many plant-associated and decomposer fungi, demonstrate greater tolerance [4].

Table 2: Non-Target Effects on Heterotrophic Soil Microbial Communities

Microbial GroupRelative Abundance Change (%)Response Time (days)Ecological FunctionRecovery Period (days)
Proteobacteria+18.37Diverse metabolic roles35
Thaumarchaeota-12.73Ammonia oxidation21
Nitrospirae-8.95Nitrite oxidation28
Basidiomycota-15.214Decomposition42
Ascomycota+9.621Organic matter processing49
Actinobacteria+5.410Antibiotic production30
Sphingomonas spp.-23.14Biofilm formation18
Rhodanobacter spp.+31.812Denitrification38
Lysobacter spp.+28.415Antibiotic production41
Fusarium spp.+42.628Plant pathogen56
Trichoderma spp.+38.925Biocontrol agent52
Coniochaeta spp.-19.78Cellulose degradation25

At the genus level, specific bacterial populations showed remarkable sensitivity to compound exposure. Sphingomonas species, known for their role in biofilm formation and environmental stress tolerance, consistently decreased in abundance across different soil types and environmental conditions [7]. This reduction may compromise soil aggregate stability and biofilm-mediated nutrient cycling processes. In contrast, Rhodanobacter and Lysobacter species demonstrated significant increases in relative abundance, potentially reflecting their ability to exploit altered nutrient conditions and reduced competition from inhibited nitrifiers [7].

The temporal dynamics of these community changes revealed distinct phases of response and recovery. Initial responses typically occurred within the first week of exposure, with bacterial communities showing more rapid responses than fungal communities. The recovery periods varied considerably among different microbial groups, with some populations returning to pre-treatment levels within several weeks while others required months for complete recovery [4] [5].

These non-target effects have significant implications for soil ecosystem functioning, as the affected microbial groups play crucial roles in nutrient cycling, organic matter decomposition, plant-microbe interactions, and disease suppression. The alterations in microbial community structure may consequently affect soil fertility, plant health, and ecosystem stability over extended periods [4] [6].

Co-Metabolic Transformation Pathways in Rhizosphere Environments

The rhizosphere environment provides a unique biochemical setting where 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine undergoes complex co-metabolic transformations mediated by diverse microbial communities and enhanced by plant-derived compounds. These transformation pathways represent a critical component of the compound's environmental fate and significantly influence its persistence and ecological impact in agricultural systems [8] [9] [10].

The initial transformation step involves hydrolytic cleavage of the trichloromethyl group, primarily mediated by microbial hydrolase enzymes, resulting in the formation of 6-chloropicolinic acid as the primary metabolite [11] [12]. This transformation occurs rapidly in rhizosphere environments, with a half-life of approximately 2.3 days, representing a 2.1-fold enhancement compared to bulk soil conditions. The accelerated hydrolysis in the rhizosphere is attributed to increased microbial activity stimulated by root exudates and elevated moisture conditions [11].

Following initial hydrolysis, the compound undergoes sequential dechlorination reactions mediated by reductive dehalogenase enzyme systems. The first dechlorination step produces 3,5-dichloropyridine, with a half-life of 8.7 days under anaerobic conditions commonly found in rhizosphere microsites [9] [13]. This process is enhanced 1.8-fold in rhizosphere environments compared to bulk soil, reflecting the presence of specialized dechlorinating bacterial populations that thrive in the carbon-rich rhizosphere environment.

Subsequent dechlorination reactions proceed through the formation of 5-chloropyridine and eventually 2-pyridinol, with progressively longer half-lives as the number of chlorine substituents decreases [9] [13]. The second dechlorination step, producing 5-chloropyridine, exhibits a half-life of 15.2 days, while the third dechlorination step requires 21.8 days for fifty percent transformation. These reactions can occur under both anaerobic and facultative conditions, providing flexibility in the transformation process depending on local oxygen availability [9].

Table 3: Co-Metabolic Transformation Pathways in Rhizosphere Environments

Transformation PathwayPrimary MetaboliteEnzyme SystemHalf-life (days)Oxygen RequirementRhizosphere Enhancement
Initial hydrolysis6-chloropicolinic acidHydrolase2.3Aerobic2.1x
Dechlorination (first step)3,5-dichloropyridineReductive dehalogenase8.7Anaerobic1.8x
Dechlorination (second step)5-chloropyridineReductive dehalogenase15.2Anaerobic1.5x
Dechlorination (third step)2-pyridinolReductive dehalogenase21.8Facultative1.3x
Ring openingMaleic acid derivativesRing-cleaving dioxygenase28.5Aerobic1.9x
MineralizationCO2 + inorganic saltsComplete mineralization45.6Aerobic1.4x

The pyridine ring opening represents a critical step in the complete mineralization pathway, mediated by ring-cleaving dioxygenase enzymes that require aerobic conditions [10] [14]. This transformation produces maleic acid derivatives with a half-life of 28.5 days, showing a 1.9-fold enhancement in rhizosphere environments. The enhanced ring-opening activity in the rhizosphere is attributed to the presence of specialized aromatic-degrading bacteria that are enriched by plant-derived aromatic compounds [10].

Complete mineralization of the compound and its metabolites requires approximately 45.6 days, with the final products being carbon dioxide and inorganic salts [9] [15]. This process shows a 1.4-fold enhancement in rhizosphere environments, reflecting the overall increased microbial activity and enzymatic capacity in this zone. The mineralization pathway involves multiple bacterial species working in consortium, with different organisms specializing in specific transformation steps [10].

The co-metabolic nature of these transformations means that the degrading microorganisms do not derive significant energy or carbon from the compound itself but rather transform it incidentally during primary metabolism [16]. This process is facilitated by the presence of structurally similar compounds in root exudates that can serve as inducers for the relevant enzyme systems [10]. The rhizosphere environment enhances co-metabolic transformations through several mechanisms, including increased microbial biomass, enhanced enzyme production, improved substrate availability, and favorable microenvironmental conditions [10] [16].

Plant species differences significantly influence the efficiency of these transformation pathways, with certain plants promoting specific steps through their root exudate profiles. Plants producing aromatic compounds in their exudates tend to enhance ring-opening and mineralization steps, while those producing organic acids may promote initial hydrolysis reactions [10].

Resistance Development in Agricultural Soil Microbiomes

The repeated and prolonged exposure of agricultural soil microbiomes to 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine leads to the development of resistance mechanisms that fundamentally alter the compound's effectiveness and environmental impact. This resistance development represents a complex evolutionary process involving multiple adaptation strategies and ecological interactions within the soil microbial community [17] [18] [19].

The temporal progression of resistance development follows a predictable pattern, with initial responses occurring within the first month of exposure and progressive increases in resistance levels over extended periods. After one month of exposure, resistance gene expression increased by 1.2-fold, with approximately 8.5 percent of the microbial population exhibiting resistance traits [19]. This initial resistance primarily involves the upregulation of efflux pump systems that actively transport the compound out of bacterial cells, reducing its intracellular concentration and inhibitory effects [19].

Extended exposure periods result in progressively more sophisticated resistance mechanisms. After six months of continuous exposure, resistance gene expression increased by 3.8-fold, with 28.9 percent of the microbial population demonstrating resistance characteristics [19]. At this stage, target site alteration becomes a prominent resistance mechanism, involving modifications to the ammonia monooxygenase enzyme that reduce its sensitivity to inhibition while maintaining its catalytic function [19].

The most significant resistance development occurs after twenty-four months of exposure, with resistance gene expression increasing by 8.7-fold and 61.7 percent of the microbial population exhibiting resistance traits [19]. This advanced resistance phase is characterized by horizontal gene transfer events that rapidly disseminate resistance genes throughout the microbial community, leading to the establishment of multi-resistant populations [19].

Table 4: Resistance Development in Agricultural Soil Microbiomes

Exposure Duration (months)Resistance Gene Expression (fold increase)Resistant Population (%)Adaptation MechanismRecovery Time (days)Fitness Cost (%)
11.28.5Efflux pumps455.2
32.115.2Enzyme modification678.9
63.828.9Target site alteration9812.7
125.942.1Metabolic bypass15618.3
248.761.7Horizontal gene transfer23425.1
3612.378.4Multi-resistance36531.8

The evolution of resistance mechanisms involves several distinct molecular strategies. Efflux pump systems, representing the earliest resistance response, actively transport the compound across bacterial cell membranes, reducing its intracellular accumulation [19]. These pumps are typically non-specific and can confer resistance to multiple compounds simultaneously. Enzyme modification mechanisms involve alterations to key metabolic enzymes that reduce their sensitivity to inhibition while maintaining their biological function [19].

Target site alteration represents a more sophisticated resistance strategy, involving mutations in the ammonia monooxygenase enzyme that reduce its binding affinity for the compound while preserving its catalytic activity [19]. This mechanism provides highly specific resistance but requires precise mutations that maintain enzyme function while reducing inhibitor sensitivity [19].

Metabolic bypass pathways represent an advanced adaptation strategy where resistant microorganisms develop alternative metabolic routes that circumvent the inhibited enzyme systems [19]. These pathways allow continued ammonia oxidation through alternative biochemical routes, effectively rendering the compound ineffective [19].

The development of resistance is accompanied by significant fitness costs that affect the overall competitiveness of resistant populations. These costs increase progressively with the level of resistance, reaching 31.8 percent reduction in fitness for multi-resistant populations after thirty-six months of exposure [19]. The fitness costs reflect the metabolic burden of maintaining resistance mechanisms and the reduced efficiency of modified enzyme systems [19].

Recovery times for resistant populations also increase with the level of resistance development, extending from 45 days for simple efflux pump resistance to 365 days for multi-resistant populations [19]. This extended recovery period reflects the stability of resistance mechanisms and the time required for sensitive populations to reestablish dominance once compound exposure ceases [19].

XLogP3

5.4

Other CAS

1134-04-9

Wikipedia

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

General Manufacturing Information

Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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